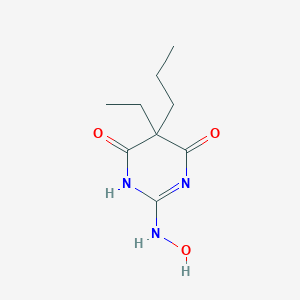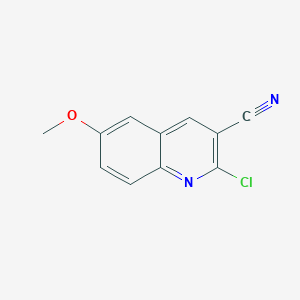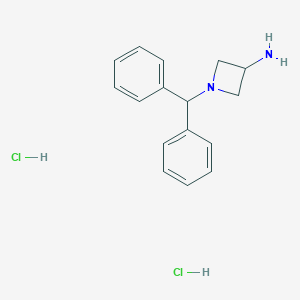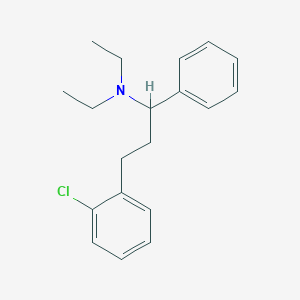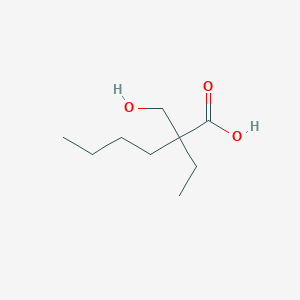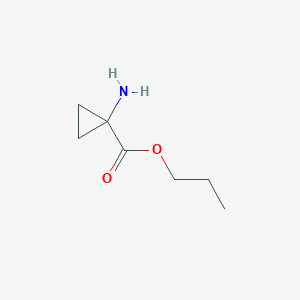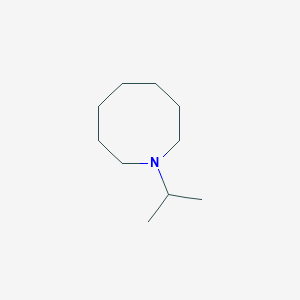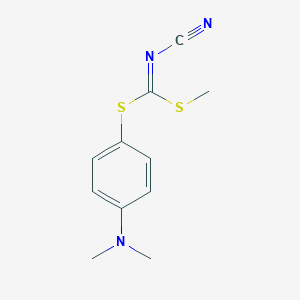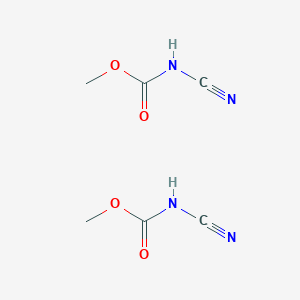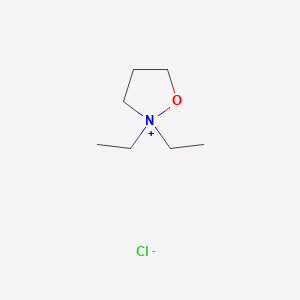
Isoxazolidinium, 2,2-diethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolidinium, 2,2-diethyl-, chloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. Isoxazolidinium, 2,2-diethyl-, chloride is a white crystalline solid that is soluble in water and organic solvents. In
Aplicaciones Científicas De Investigación
Isoxazolidinium, 2,2-diethyl-, chloride has several potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. This compound can be used as a catalyst in various reactions, such as the synthesis of β-lactams and pyrroles. It has also been reported to be an effective catalyst in the synthesis of chiral compounds.
Another area of research where Isoxazolidinium, 2,2-diethyl-, chloride has shown potential is in the field of medicinal chemistry. It has been reported to have antimicrobial and antifungal properties and has shown promising results in the treatment of bacterial infections. Additionally, it has been reported to have anticancer properties and has shown potential as a chemotherapeutic agent.
Mecanismo De Acción
The exact mechanism of action of Isoxazolidinium, 2,2-diethyl-, chloride is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by interfering with their cell wall synthesis. It has also been reported to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Isoxazolidinium, 2,2-diethyl-, chloride has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been reported to have antitumor and anticancer properties and has shown potential in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Isoxazolidinium, 2,2-diethyl-, chloride is its versatility in various laboratory experiments. It can be used as a catalyst in organic synthesis reactions and has potential applications in medicinal chemistry. Additionally, it has been reported to have low toxicity, making it a safer alternative to other chemicals commonly used in laboratory experiments.
However, there are also some limitations to the use of Isoxazolidinium, 2,2-diethyl-, chloride in laboratory experiments. Its synthesis method can be complex and time-consuming, which may limit its availability in some laboratories. Additionally, its exact mechanism of action is not fully understood, which may hinder its use in some research areas.
Direcciones Futuras
There are several future directions for research on Isoxazolidinium, 2,2-diethyl-, chloride. One potential area of research is in the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields, such as organic synthesis, medicinal chemistry, and cancer research.
Conclusion:
In conclusion, Isoxazolidinium, 2,2-diethyl-, chloride is a chemical compound with significant potential in scientific research. Its versatility in various laboratory experiments and potential applications in medicinal chemistry and cancer research make it an exciting area of research. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Isoxazolidinium, 2,2-diethyl-, chloride involves the reaction of 2,2-diethyl-1,3-propanediol with thionyl chloride, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. The final product is obtained by reacting the intermediate compound with hydrochloric acid. This synthesis method has been reported in several scientific publications and is considered a reliable and effective way of producing Isoxazolidinium, 2,2-diethyl-, chloride in the laboratory.
Propiedades
Número CAS |
101670-75-1 |
|---|---|
Nombre del producto |
Isoxazolidinium, 2,2-diethyl-, chloride |
Fórmula molecular |
C7H16ClNO |
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
2,2-diethyl-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H16NO.ClH/c1-3-8(4-2)6-5-7-9-8;/h3-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NGSSKYLDIBEOIK-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCCO1)CC.[Cl-] |
SMILES canónico |
CC[N+]1(CCCO1)CC.[Cl-] |
Sinónimos |
ISOXAZOLIDINIUM, 2,2-DIETHYL-, CHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



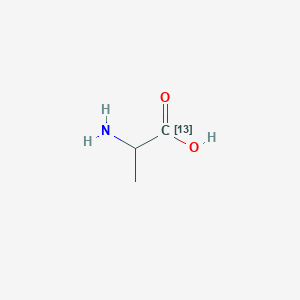
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
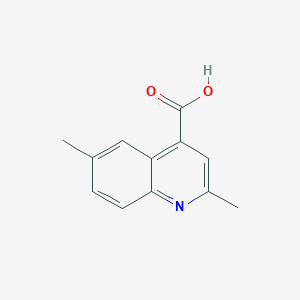
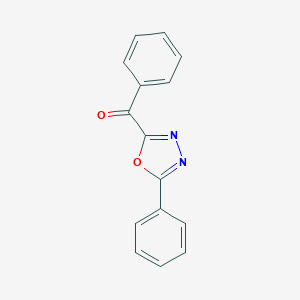
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
